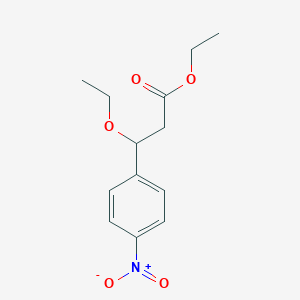
4a(2H)-Naphthalenemethanol, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a(2H)-Naphthalenemethanol, octahydro- is a chemical compound with the molecular formula C10H18O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to a fully hydrogenated naphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a(2H)-Naphthalenemethanol, octahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of naphthalene in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of 4a(2H)-Naphthalenemethanol, octahydro- can be achieved through large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to maximize yield and efficiency. The choice of catalyst, reaction conditions, and purification methods are optimized to produce high-purity 4a(2H)-Naphthalenemethanol, octahydro- suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4a(2H)-Naphthalenemethanol, octahydro- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated, aminated, or etherified derivatives.
Applications De Recherche Scientifique
4a(2H)-Naphthalenemethanol, octahydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds
Mécanisme D'action
The mechanism of action of 4a(2H)-Naphthalenemethanol, octahydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4a(2H)-Naphthalenol, octahydro-: Similar structure but with a hydroxyl group instead of a methanol group.
4a(2H)-Naphthalenemethanol, octahydro-4,8a-dimethyl-: Contains additional methyl groups on the naphthalene ring.
Octahydro-2H-quinolizin-1-ylmethanol: Similar hydrogenated ring structure but with a different functional group.
Uniqueness
4a(2H)-Naphthalenemethanol, octahydro- is unique due to its specific structural features and the presence of a hydroxyl group attached to a fully hydrogenated naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
99992-19-5 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ylmethanol |
InChI |
InChI=1S/C11H20O/c12-9-11-7-3-1-5-10(11)6-2-4-8-11/h10,12H,1-9H2 |
Clé InChI |
ZVYRRWLYOCFIMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCCCC2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


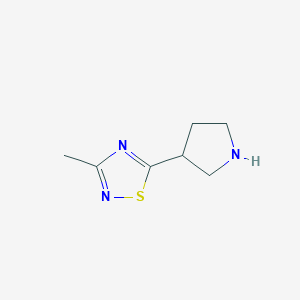

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
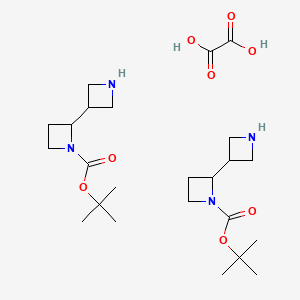
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
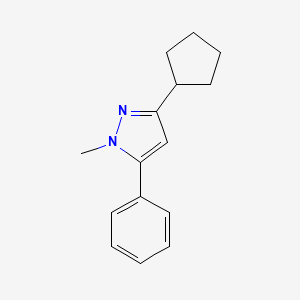

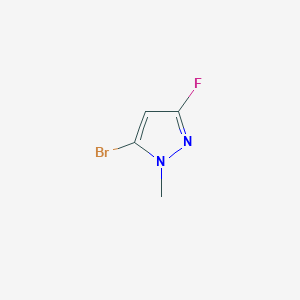
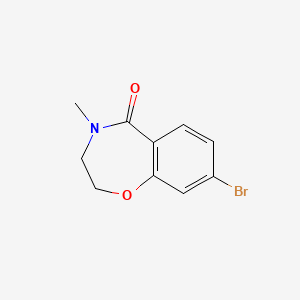

![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
![2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)
